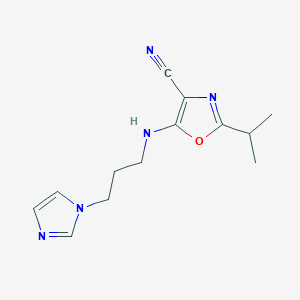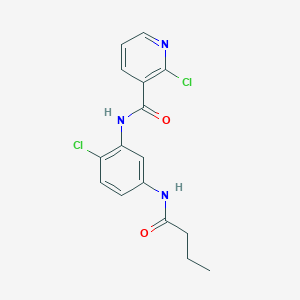
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile, also known as C646, is a small-molecule inhibitor that targets histone acetyltransferase (HAT) activity. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
Wirkmechanismus
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile works by inhibiting the HAT activity of PCAF. HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. PCAF is overexpressed in several types of cancer, and its activity has been linked to cancer cell growth and proliferation. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In addition to inhibiting PCAF activity, it has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in lab experiments is its specificity for PCAF. Unlike other HAT inhibitors, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile specifically targets PCAF, making it a valuable tool for studying the role of PCAF in cancer. However, one limitation of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is its solubility in aqueous solutions. 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is highly insoluble in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in cancer research and therapy. One potential direction is the development of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile derivatives with improved solubility and potency. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile and its potential use in cancer therapy.
Synthesemethoden
The synthesis of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile involves several steps, starting with the reaction of 2-isopropyl-4,5-dimethyl-oxazole with ethyl cyanoacetate. This reaction results in the formation of 2-isopropyl-5-methyl-4-oxazolecarbonitrile, which is then reacted with 3-aminopropylimidazole to produce 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile. The final product is purified through column chromatography to obtain a white powder.
Wissenschaftliche Forschungsanwendungen
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile |
|---|---|
Molekularformel |
C13H17N5O |
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
5-(3-imidazol-1-ylpropylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H17N5O/c1-10(2)12-17-11(8-14)13(19-12)16-4-3-6-18-7-5-15-9-18/h5,7,9-10,16H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
ZLEARBLDVWPXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
Kanonische SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
